molecular formula C12H9FN2O6 B8164209 2,5-Dioxopyrrolidin-1-yl 4-fluoro-2-methyl-5-nitrobenzoate

2,5-Dioxopyrrolidin-1-yl 4-fluoro-2-methyl-5-nitrobenzoate

Cat. No.: B8164209
M. Wt: 296.21 g/mol
InChI Key: DEUBGFRJNVCCKO-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 4-fluoro-2-methyl-5-nitrobenzoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrrolidinone ring attached to a benzoate moiety, which includes a fluorine atom, a methyl group, and a nitro group. The presence of these functional groups contributes to its reactivity and potential utility in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-fluoro-2-methyl-5-nitrobenzoate typically involves the reaction of 4-fluoro-2-methyl-5-nitrobenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide under an inert atmosphere to prevent oxidation. The resulting product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 4-fluoro-2-methyl-5-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols, solvents like ethanol or methanol, and mild heating.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Oxidation: Potassium permanganate in an aqueous solution.

Major Products Formed

    Nucleophilic Substitution: Substituted benzoates with various functional groups.

    Reduction: 4-fluoro-2-methyl-5-aminobenzoate.

    Oxidation: 4-fluoro-2-carboxy-5-nitrobenzoate.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 4-fluoro-2-methyl-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive functional groups.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-fluoro-2-methyl-5-nitrobenzoate involves its interaction with biological molecules through its reactive functional groups. The nitro group can participate in redox reactions, while the ester linkage can undergo hydrolysis. These interactions can affect molecular targets such as enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dioxopyrrolidin-1-yl 4-fluoro-2-methylbenzoate: Lacks the nitro group, making it less reactive in redox reactions.

    2,5-Dioxopyrrolidin-1-yl 4-chloro-2-methyl-5-nitrobenzoate: Contains a chlorine atom instead of fluorine, which can alter its reactivity and biological activity.

    2,5-Dioxopyrrolidin-1-yl 4-fluoro-2-methyl-5-aminobenzoate:

Uniqueness

2,5-Dioxopyrrolidin-1-yl 4-fluoro-2-methyl-5-nitrobenzoate is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications in research and industry. The presence of both a nitro group and a fluorine atom enhances its utility in various chemical reactions and biological studies .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-fluoro-2-methyl-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O6/c1-6-4-8(13)9(15(19)20)5-7(6)12(18)21-14-10(16)2-3-11(14)17/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUBGFRJNVCCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)ON2C(=O)CCC2=O)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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